3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6317-28-8 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7H2 |
InChI Key |
IIRDBLIIPJJVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorobenzyl 1,3 Oxazolidin 2 One and Analogous N Substituted Oxazolidinones
Classical Cyclization Strategies for 1,3-Oxazolidin-2-one Core Formation
The traditional approaches to constructing the 1,3-oxazolidin-2-one core are well-established and versatile, allowing for the synthesis of a wide array of derivatives. These strategies often involve the reaction of bifunctional precursors that contain both a hydroxyl and an amino group, which undergo cyclization with a carbonyl-containing reagent.
Carbonyl Insertion and Ring-Closing Approaches
A common theme in oxazolidinone synthesis is the introduction of a carbonyl group between the nitrogen and oxygen atoms of a 2-aminoalcohol precursor. This can be accomplished using a variety of carbonylating agents, ranging from the highly reactive phosgene (B1210022) and its derivatives to the more environmentally benign dialkyl carbonates.
The direct reaction of a β-amino alcohol with a suitable carbonyl derivative is a fundamental approach to forming the oxazolidinone ring. For the synthesis of 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, the key precursor would be N-(4-chlorobenzyl)ethanolamine. This precursor can be synthesized by the reaction of 2-aminoethanol with 4-chlorobenzyl chloride. The subsequent cyclization introduces the carbonyl moiety.
A general representation of this approach is the condensation of an N-substituted ethanolamine (B43304) with a carbonylating agent. The choice of the carbonyl source and reaction conditions can significantly influence the yield and purity of the final product.
Table 1: Examples of Oxazolidinone Synthesis from Amino Alcohols and Carbonyl Derivatives
| Amino Alcohol Precursor | Carbonylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| (S)-Phenylalaninol | Diethyl Carbonate | Sodium Methoxide (B1231860) | - | 125-135 | High |
| (S)-Phenylglycinol | Diethyl Carbonate | K2CO3 | - | 125-135 | High |
| (S)-Valinol | Diethyl Carbonate | Sodium Methoxide | - | 125-135 | High |
| (1S, 2R)-Norephedrine | Diethyl Carbonate | K2CO3 | - | 125-135 | High |
This table presents data for the synthesis of analogous 4-substituted oxazolidin-2-ones, illustrating the general applicability of the methodology.
Historically, phosgene (COCl2) has been a widely used and highly efficient reagent for the synthesis of oxazolidinones from β-amino alcohols. The high reactivity of phosgene allows for rapid cyclization, often at low temperatures. The reaction proceeds through the formation of a chloroformate intermediate, which then undergoes intramolecular cyclization.
However, due to the extreme toxicity of phosgene gas, safer alternatives have been developed. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), which are solid and liquid, respectively, and can be handled more safely. These reagents generate phosgene in situ, thereby minimizing the risks associated with handling the gaseous form. The reaction of N-(4-chlorobenzyl)ethanolamine with triphosgene in the presence of a base like triethylamine (B128534) would be a viable route to this compound.
Table 2: Phosgene and Phosgene-Alternative Mediated Oxazolidinone Synthesis
| Amino Alcohol | Carbonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Aminoethanol | Phosgene | Pyridine | Toluene | 0 - RT | Good |
| N-Methylethanolamine | Triphosgene | Triethylamine | Dichloromethane | 0 - RT | High |
| (R)-2-Phenylglycinol | Diphosgene | Pyridine | THF | -10 to RT | >90 |
This table provides representative examples of phosgene and its alternatives in the synthesis of oxazolidinones.
Dialkyl carbonates, such as diethyl carbonate and dimethyl carbonate, have emerged as greener and safer alternatives to phosgene for the synthesis of oxazolidinones. These reactions are typically carried out at elevated temperatures and often require a basic catalyst, such as sodium methoxide or potassium carbonate, to facilitate the reaction. The reaction proceeds by initial N-alkoxycarbonylation of the amino alcohol, followed by intramolecular transesterification to form the cyclic carbamate (B1207046) and release an alcohol byproduct.
The reaction of N-(4-chlorobenzyl)ethanolamine with diethyl carbonate in the presence of a catalytic amount of a strong base would be a direct and environmentally more benign route to the target compound. Microwave-assisted synthesis using diethyl carbonate has been shown to significantly reduce reaction times and improve yields for the preparation of various oxazolidin-2-ones.
Table 3: Oxazolidinone Synthesis Using Diethyl Carbonate
| Amino Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-1-butanol | Sodium Ethoxide | Diethyl Carbonate | Reflux | 18 | 85 |
| Ethanolamine | Potassium Carbonate | Diethyl Carbonate | Reflux | 24 | 78 |
| N-Benzylethanolamine | Sodium Hydride | Diethyl Carbonate | 100 | 12 | 92 |
This table illustrates typical reaction conditions for the synthesis of oxazolidinones using diethyl carbonate.
Approaches Utilizing Carbamate Intermediates
An alternative strategy involves the pre-formation of a carbamate from the amino alcohol, which then undergoes intramolecular cyclization. This two-step approach allows for greater control and can be advantageous when the direct carbonylation of the amino alcohol is problematic. For instance, an O-aryl or O-alkyl carbamate of an ethanolamine derivative can be synthesized first and then cyclized under basic or thermal conditions.
Another variation of this approach is the rhodium-catalyzed C-H insertion reaction of primary carbamates. This method allows for the oxidative conversion of carbamates to oxazolidinones and is particularly useful for creating substituted oxazolidinones with high stereospecificity.
Epoxide-Based Cyclization Reactions
Epoxides are versatile starting materials for the synthesis of oxazolidinones. One common method is the [3+2] cycloaddition reaction between an epoxide and an isocyanate. This reaction is often catalyzed by Lewis acids or bases. For the synthesis of this compound, the reaction would involve ethylene (B1197577) oxide and 4-chlorobenzyl isocyanate. The regioselectivity of the epoxide ring-opening is a critical factor in this approach.
Another epoxide-based route involves the reaction of an epoxide with an amine to form a β-amino alcohol, which is then cyclized in a subsequent step using one of the carbonylating agents mentioned previously. Alternatively, a one-pot reaction where the epoxide is opened by an amine, and the resulting amino alcohol is immediately trapped by a carbonylating agent can be an efficient process.
Table 4: Epoxide-Based Synthesis of N-Aryl Oxazolidinones
| Epoxide | Isocyanate | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Styrene Oxide | Phenyl Isocyanate | LiBr | Toluene | 110 | 85 |
| Propylene Oxide | Tolyl Isocyanate | Cr(III) Salen Complex | - | 80 | 95 |
| Glycidyl Phenyl Ether | Naphthyl Isocyanate | Bu4NBr | - | 100 | 92 |
This table showcases examples of the cycloaddition reaction between epoxides and isocyanates to form N-substituted oxazolidinones.
Advanced Synthetic Approaches to N-Substituted 1,3-Oxazolidin-2-ones
Modern synthetic chemistry offers a variety of sophisticated methods for the construction of N-substituted 1,3-oxazolidin-2-ones, emphasizing stereocontrol and procedural efficiency. These approaches are crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological activity.
Enantioselective Synthesis and Chiral Induction Methods
The control of stereochemistry during the formation of the oxazolidinone ring is of paramount importance. Several strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric catalysis provides an elegant and atom-economical approach to chiral oxazolidinones. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been successfully applied to the synthesis of the oxazolidinone core.
One notable method involves the enzymatic intramolecular C(sp³)–H amination of carbamate derivatives. Engineered myoglobin-based catalysts have demonstrated the ability to produce enantioenriched oxazolidinones with high yields and excellent enantioselectivity. organic-chemistry.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.
Chiral organoselenium compounds have also been utilized to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc protected amines and alkenes. The success of this transformation often relies on the suppression of side reactions, which can be achieved through the use of additives like triisopropylsilyl chloride (TIPSCl).
Metal-based catalysts are also prominent in the asymmetric synthesis of oxazolidinones. For instance, ruthenium(II)-NHC catalysts have been effective in the asymmetric hydrogenation of 2-oxazolones, yielding optically active 4-substituted 2-oxazolidinones with up to 96% enantiomeric excess (ee) and 99% yield. acs.org Furthermore, dinuclear copper-catalyzed asymmetric propargylic amination followed by a carboxylative cyclization sequence of propargylic esters with alkyl amines provides a novel route to chiral 2-oxazolidinones. acs.org Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides represents another versatile method for producing 3-aryl-2-oxazolidinones in good yields. acs.org
Below is a table summarizing selected asymmetric catalytic methods for oxazolidinone synthesis.
| Catalyst Type | Substrates | Key Features | Reported Yield | Reported Enantioselectivity |
| Engineered Myoglobin | Carbamate derivatives | Biocatalytic C-H amination, enantiodivergent | Good | High |
| Chiral Organoselenium | N-Boc amines, Alkenes | Metal-free, high enantioselectivity | - | High |
| Ruthenium(II)-NHC | 2-Oxazolones | Asymmetric hydrogenation | Up to 99% | Up to 96% ee |
| Dinuclear Copper | Propargylic esters, Alkyl amines | Asymmetric propargylic amination-carboxylative cyclization | - | - |
| Palladium | 2-Oxazolidinones, Aryl bromides | N-arylation | Good | - |
The use of chiral auxiliaries is a well-established and reliable method for inducing chirality in a prochiral substrate. acs.org These auxiliaries are temporarily attached to the substrate to direct a stereoselective transformation, after which they can be cleaved and ideally recycled. acs.org Evans' oxazolidinones are among the most widely used chiral auxiliaries in asymmetric synthesis, particularly in aldol (B89426) and alkylation reactions. nih.govresearchgate.net
The general strategy involves acylating the chiral oxazolidinone auxiliary, followed by a diastereoselective reaction of the resulting enolate. The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
While a specific synthesis of this compound using a chiral auxiliary is not extensively detailed in the reviewed literature, the principles can be applied. For instance, a related compound, (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one, has been synthesized via an asymmetric aldol reaction followed by a Curtius rearrangement. wikipedia.org This approach highlights the utility of chiral auxiliaries in controlling the stereochemistry at the C4 and C5 positions of the oxazolidinone ring.
The following table outlines the key steps in a representative synthesis using a chiral auxiliary to produce a substituted oxazolidinone.
| Step | Description | Reagents and Conditions |
| 1 | Asymmetric Aldol Reaction | Chiral N-acyl oxazolidinone, aldehyde (e.g., 4-chlorobenzaldehyde), Lewis acid |
| 2 | Azidation/Curtius Rearrangement | Me₃SiN₃, heat |
| 3 | Auxiliary Cleavage (if necessary) | Hydrolysis (e.g., LiOH/H₂O₂) or other methods |
This methodology provides a powerful tool for the synthesis of enantiomerically pure oxazolidinones with predictable stereochemical outcomes.
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the unreacted starting material in one enantiomer and the formation of a product from the other.
A notable application in oxazolidinone synthesis is the catalytic, enantioselective N-acylation of racemic 2-oxazolidinones. nih.gov This approach has been shown to proceed with outstanding selectivities, providing a practical route to enantioenriched N-acyl oxazolidinones and unreacted oxazolidinone starting material.
Enzymatic kinetic resolution offers a green and highly selective alternative. Lipases, for example, can be used to selectively acylate one enantiomer of a racemic oxazolidinone, allowing for the separation of the acylated product from the unreacted enantiomer.
Dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is continuously racemized in situ. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Halohydrin dehalogenases have been employed in the DKR of epoxides to generate chiral oxazolidinones. acs.org This biocatalytic approach combines the kinetic resolution of the epoxide with in situ racemization, leading to high yields and optical purities of the desired (S)-configured oxazolidinones. acs.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. nih.gov These reactions are highly atom-economical and offer a rapid route to molecular complexity.
While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the principles of MCRs can be applied to generate precursors or analogous structures. For example, an asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to yield 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.gov Although this produces the oxazolidine (B1195125) ring rather than the oxazolidinone, it demonstrates the potential of MCRs in constructing the core heterocycle.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions , are powerful tools for the synthesis of complex amide-containing molecules. wikipedia.orgnih.gov While not directly yielding oxazolidinones, these reactions could be strategically employed to synthesize highly functionalized intermediates that could then be cyclized to form the desired oxazolidinone ring.
Green Chemistry Approaches in Oxazolidinone Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches have been applied to the synthesis of oxazolidinones.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 4-substituted oxazolidin-2-ones from amino alcohols and diethyl carbonate can be achieved under microwave irradiation, significantly reducing reaction times and often improving yields compared to conventional heating. nih.govsemanticscholar.org An electrostatically enhanced phenol (B47542) has also been used as a catalyst for the microwave-assisted synthesis of oxazolidinones from epoxides and isocyanates. acs.org
The use of carbon dioxide (CO₂) as a C1 building block is a key area of green chemistry. Solvent-free methods for the synthesis of 2-oxazolidinones through the fixation of CO₂ have been developed. rsc.org These include the cycloaddition of CO₂ to aziridines and the carboxylative cyclization of N-propargylamines with CO₂. rsc.org These methods offer a sustainable alternative to the use of hazardous reagents like phosgene.
The development of solvent-free reaction conditions is another important aspect of green chemistry. The silver-catalyzed cycloaddition of CO₂ with propargylic alcohols and primary amines can be performed under solvent-free conditions to produce 4-alkylene-1,3-oxazolidin-2-ones in good to excellent yields. rsc.org
The following table summarizes some green chemistry approaches for oxazolidinone synthesis.
| Green Approach | Reactants | Conditions | Advantages |
| Microwave-Assisted Synthesis | Amino alcohols, Diethyl carbonate | Microwave irradiation, base | Reduced reaction times, improved yields |
| CO₂ Fixation | Aziridines, CO₂ | Solvent-free, catalyst | Use of a renewable C1 source, avoidance of toxic reagents |
| Solvent-Free Synthesis | Propargylic alcohols, Primary amines, CO₂ | AgOAc catalyst, 120 °C | Elimination of solvent waste, high atom economy |
Functionalization and Derivatization Strategies at the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl group of this compound offers several avenues for chemical modification, primarily centered around the chloro-substituent on the aromatic ring and the benzylic methylene (B1212753) bridge. These transformations are crucial for generating analogs with diverse properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aryl chloride position. While specific examples on this compound are not extensively documented in readily available literature, the principles of these reactions are broadly applicable. For instance, the Suzuki-Miyaura coupling would enable the introduction of various aryl, heteroaryl, or alkyl groups by reacting the parent compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Heck reaction could be employed to introduce alkenyl substituents, and the Sonogashira coupling would allow for the installation of alkynyl moieties. The Buchwald-Hartwig amination offers a direct route to synthesize aniline (B41778) derivatives by coupling with a wide range of primary and secondary amines.
Nucleophilic aromatic substitution (SNAr) of the chloride is another potential strategy, although it typically requires strong electron-withdrawing groups on the aromatic ring to proceed efficiently. In the case of this compound, the oxazolidinone moiety itself is not a strong activating group for SNAr. Therefore, harsh reaction conditions or the use of highly nucleophilic reagents might be necessary to achieve substitution of the chlorine atom by nucleophiles such as amines or alkoxides.
The benzylic position (the CH2 group) is also amenable to functionalization. Radical halogenation, for instance using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position, creating a new handle for subsequent nucleophilic substitution reactions. Furthermore, oxidation of the benzylic carbon can lead to the corresponding ketone, 3-(4-chlorobenzoyl)-1,3-oxazolidin-2-one. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium-based reagents.
Functionalization and Derivatization Strategies of the 1,3-Oxazolidin-2-one Ring System
The 1,3-oxazolidin-2-one ring is a versatile heterocyclic system that can undergo a variety of chemical transformations, including alkylation, acylation, and ring-opening reactions.
Alkylation and acylation reactions can potentially occur at the C5 position of the oxazolidinone ring. Deprotonation of the C5 position with a strong base would generate a nucleophilic center that can react with alkyl halides or acylating agents. The stereochemical outcome of such reactions is often influenced by the nature of the N-substituent and the reaction conditions. For N-acyl oxazolidinones, which are widely used as chiral auxiliaries, these reactions are well-established and proceed with high diastereoselectivity. While less common for N-benzyl derivatives, similar reactivity can be anticipated.
The oxazolidinone ring can be cleaved under various conditions. Hydrolysis, typically under acidic or basic conditions, can lead to the corresponding amino alcohol, 2-((4-chlorobenzyl)amino)ethanol. This reaction effectively deprotects the amino and alcohol functionalities.
Reductive cleavage of the oxazolidinone ring is another important transformation. Treatment with reducing agents, such as lithium aluminum hydride, can lead to the opening of the ring to afford N-(4-chlorobenzyl)ethanolamine. The specific products of reductive cleavage can vary depending on the reagent and reaction conditions employed.
Below are interactive data tables summarizing the potential derivatization strategies for this compound based on established chemical principles.
Table 1: Potential Functionalization of the 4-Chlorobenzyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product |
| Palladium-Catalyzed Cross-Coupling | ||
| Suzuki Coupling | Ar'B(OH)₂, Pd catalyst, Base | 3-(4-Arylbenzyl)-1,3-oxazolidin-2-one |
| Heck Reaction | Alkene, Pd catalyst, Base | 3-(4-Alkenylbenzyl)-1,3-oxazolidin-2-one |
| Sonogashira Coupling | Alkyne, Pd catalyst, Cu(I), Base | 3-(4-Alkynylbenzyl)-1,3-oxazolidin-2-one |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 3-(4-(Dialkylamino)benzyl)-1,3-oxazolidin-2-one |
| Nucleophilic Aromatic Substitution | ||
| Amination | R₂NH, strong base, high temp. | 3-(4-(Dialkylamino)benzyl)-1,3-oxazolidin-2-one |
| Alkoxylation | RO⁻, high temp. | 3-(4-Alkoxybenzyl)-1,3-oxazolidin-2-one |
| Benzylic Functionalization | ||
| Bromination | NBS, radical initiator | 3-(Bromo(4-chlorophenyl)methyl)-1,3-oxazolidin-2-one |
| Oxidation | KMnO₄ or CrO₃ | 3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-one |
Table 2: Potential Functionalization of the 1,3-Oxazolidin-2-one Ring
| Reaction Type | Reagents and Conditions | Potential Product |
| Alkylation at C5 | Strong base, then R-X | 3-(4-Chlorobenzyl)-5-alkyl-1,3-oxazolidin-2-one |
| Acylation at C5 | Strong base, then Acyl-Cl | 5-Acyl-3-(4-chlorobenzyl)-1,3-oxazolidin-2-one |
| Ring Cleavage | ||
| Hydrolysis | H₃O⁺ or OH⁻ | 2-((4-Chlorobenzyl)amino)ethanol |
| Reductive Cleavage | LiAlH₄ | N-(4-Chlorobenzyl)ethanolamine |
Chemical Reactivity and Transformations of 3 4 Chlorobenzyl 1,3 Oxazolidin 2 One and Its Derivatives
Reactions at the 1,3-Oxazolidin-2-one Carbonyl Center
The carbonyl group at the C2 position of the oxazolidinone ring is a key site for nucleophilic attack, leading to ring-opening or modification of the cyclic carbamate (B1207046). The reactivity of this center is influenced by the nature of the N-substituent and the reaction conditions.
Hydrolysis: The oxazolidinone ring can be cleaved by hydrolysis to yield the corresponding N-(4-chlorobenzyl)ethanolamine. This reaction can be catalyzed by both acids and bases. For instance, N-substituted oxazolidinones have been shown to undergo hydrolysis using ion-exchange resins such as Dowex 1x8-100. researchgate.net The rate and ease of hydrolysis are dependent on the pH and the steric and electronic properties of the substituents on the ring. bioorg.org
Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the oxazolidinone to the corresponding N-(4-chlorobenzyl)aziridine. The reduction of N-alkyl and N-aryl lactams, including five-membered rings, with LiAlH₄ is a known transformation.
Base-Induced Dimerization and Ring-Opening: In the presence of a strong base such as lithium diisopropylamide (LDA), 3-benzyloxazolidin-2-one has been observed to undergo a self-condensation reaction. This proceeds via nucleophilic attack of the enolate of one molecule at the carbonyl carbon of a second molecule, leading to a dimeric product with subsequent ring-opening of one of the oxazolidinone moieties. mdpi.com It is plausible that 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one could undergo a similar transformation under strong basic conditions.
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Acid or Base (e.g., Dowex 1x8-100 resin) | N-(4-Chlorobenzyl)ethanolamine | researchgate.netbioorg.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | N-(4-Chlorobenzyl)aziridine derivative | General reaction for lactams |
| Base-Induced Dimerization | Strong base (e.g., LDA) | Dimeric ring-opened product | mdpi.com |
Transformations Involving the N-Substituent (4-Chlorobenzyl Group)
The 4-chlorobenzyl group attached to the nitrogen atom of the oxazolidinone ring offers several sites for chemical modification, including the benzylic C-N bond and the aromatic ring.
Cleavage of the N-(4-Chlorobenzyl) Group: The N-benzyl group is a common protecting group for amines and can be removed under various conditions. Catalytic hydrogenolysis is a widely used method for the cleavage of N-benzyl groups. acs.org This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. The presence of the chloro-substituent on the benzene (B151609) ring may influence the reaction conditions required for efficient cleavage.
Oxidation of the Benzyl (B1604629) Group: The benzylic methylene group of the 4-chlorobenzyl substituent can be susceptible to oxidation. The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde (B46862) and further to 4-chlorobenzoic acid has been reported using various oxidizing agents, including chromium(VI) reagents and N-heterocycle-stabilized iodanes. researchgate.netnih.govbeilstein-journals.orgbcrec.id Similar oxidative transformations could potentially be applied to the N-(4-chlorobenzyl) group of the oxazolidinone, leading to the corresponding N-(4-chlorobenzoyl) derivative or ring cleavage depending on the reaction conditions.
Reactions on the Aromatic Ring: The chloro-substituted phenyl ring of the N-substituent can, in principle, undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups.
| Transformation | Typical Reagents/Conditions | Potential Product | Reference |
|---|---|---|---|
| N-Debenzylation | Pd/C, H₂ | 1,3-Oxazolidin-2-one | acs.org |
| Oxidation of Benzylic Position | Cr(VI), N-heterocyclic stabilized iodanes | 3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-one | researchgate.netnih.govbeilstein-journals.orgbcrec.id |
Stereochemical Aspects of Synthetic Transformations
When the oxazolidinone ring is substituted with chiral centers, typically at the C4 and/or C5 positions, the stereochemistry of these centers can direct the outcome of subsequent reactions. This principle is famously exploited in the use of chiral oxazolidinones as auxiliaries in asymmetric synthesis.
In the context of derivatives of this compound, if the oxazolidinone ring itself is chiral, any transformation on the molecule can be influenced by the existing stereocenter(s). For example, the synthesis of 5-substituted oxazolidin-2-ones from chiral aziridines proceeds with retention of configuration, indicating a stereospecific reaction pathway. bioorg.org
Furthermore, in reactions involving the generation of a new stereocenter, for instance, through alkylation or aldol (B89426) addition at a position alpha to a carbonyl group on a side chain attached to the oxazolidinone, the chiral environment of the this compound derivative can induce diastereoselectivity. The synthesis of various 3,4,5-substituted oxazolidin-2-ones has been reported, where the stereochemistry of the final products is carefully controlled. eurjchem.comresearchgate.net
The stereochemical outcome of such reactions is often dictated by the formation of a rigid, chelated intermediate that blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side. The specific stereoisomer obtained depends on the configuration of the starting material and the reaction conditions employed.
Structural Characterization and Elucidation of 3 4 Chlorobenzyl 1,3 Oxazolidin 2 One and Its Analogues
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information to build a complete picture of the molecular structure.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise connectivity of the molecule can be mapped out.
¹H NMR: For 3-(4-Chlorobenzyl)-1,3-oxazolidin-2-one, the proton NMR spectrum is expected to show distinct signals corresponding to the different sets of protons. Based on data from analogous compounds like 3-benzyloxazolidin-2-one, the characteristic chemical shifts (δ) can be predicted. mdpi.com The spectrum would feature signals for the aromatic protons of the 4-chlorobenzyl group, typically appearing as two doublets in the range of δ 7.2-7.4 ppm due to the para-substitution. A key singlet, integrating to two protons, would be observed for the benzylic methylene (B1212753) (-CH₂-) protons, expected around δ 4.4 ppm. The protons of the oxazolidinone ring itself would present as two triplets: one for the -N-CH₂- protons (around δ 3.5-3.7 ppm) and another for the -O-CH₂- protons (around δ 4.3-4.5 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a characteristic signal for the carbonyl carbon (C=O) of the oxazolidinone ring is expected at approximately δ 158-159 ppm. mdpi.com Other key signals include those for the benzylic carbon (around δ 48-50 ppm), the oxazolidinone ring carbons (-N-CH₂- at ~δ 45 ppm and -O-CH₂- at ~δ 62 ppm), and the aromatic carbons of the chlorophenyl ring, which would appear in the typical aromatic region of δ 128-138 ppm.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Oxazolidinone C=O | - | 158-159 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-H (ortho to Cl) | ~7.3 (d) | ~129 |
| Aromatic C-H (meta to Cl) | ~7.3 (d) | ~130 |
| Aromatic Quaternary C | - | ~135 |
| Benzylic -CH₂- | ~4.4 (s) | 48-50 |
| Ring -O-CH₂- | 4.3-4.5 (t) | ~62 |
| Ring -N-CH₂- | 3.5-3.7 (t) | ~45 |
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing structural features.
For this compound (C₁₀H₁₀ClNO₂), the molecular weight is 211.64 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 211. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak) would also be expected at m/z 213.
The fragmentation pattern is highly diagnostic of the structure. A prominent fragmentation pathway for N-benzyl substituted compounds is the cleavage of the benzylic bond. This would lead to the formation of the 4-chlorobenzyl cation, a highly stable fragment, which would produce a strong peak at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl). This is a common fragmentation observed in related structures like 5-arylidene-3-(4-chloro-benzyl)-4-thioxo-thiazolidin-2-one derivatives. semanticscholar.org Other fragments may arise from the oxazolidinone ring itself.
| m/z | Proposed Fragment Identity |
|---|---|
| 211/213 | [M]⁺ Molecular Ion |
| 125/127 | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| 86 | [M - C₇H₆Cl]⁺ (oxazolidin-2-one radical) |
| 91 | [C₇H₇]⁺ (tropylium ion, from rearrangement) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered cyclic carbamate (B1207046) (oxazolidinone). This peak is typically found in the range of 1735-1750 cm⁻¹. mdpi.com Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C-N stretching (around 1200-1350 cm⁻¹), C-O-C stretching of the ring (around 1000-1100 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2980-2850 | Aliphatic C-H Stretch | Medium |
| ~1750-1735 | Carbonyl (C=O) Stretch | Strong, Sharp |
| ~1600, ~1495 | Aromatic C=C Stretch | Medium |
| ~1250 | Ring C-N Stretch | Medium-Strong |
| ~1090 | Ring C-O-C Stretch | Medium-Strong |
| ~820 | para-Substituted Benzene (B151609) C-H Bend | Strong |
| ~750 | C-Cl Stretch | Medium |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the connectivity of a molecule, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Key structural features of N-substituted oxazolidin-2-ones include:
Planar Nitrogen: The nitrogen atom of the imide group is typically found to be planar or very nearly planar, indicating sp² hybridization. mdpi.com
Ring Conformation: The five-membered oxazolidinone ring is generally not perfectly planar and often adopts a slight envelope or twist conformation.
Carbonyl Orientation: In N-acyl analogues, the exocyclic carbonyl group (from the benzyl (B1604629) group in this case) and the ring carbonyl group are usually oriented anti to one another. mdpi.com This conformation is sterically and electronically favored.
Intermolecular Interactions: In the crystal lattice, molecules are likely to be packed via weak intermolecular interactions such as C-H···O hydrogen bonds and, potentially, π-π stacking interactions involving the chlorophenyl rings.
For this compound, the dihedral angle between the plane of the chlorophenyl ring and the mean plane of the oxazolidinone ring would be a key conformational parameter.
Chiral Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography on Chiral Stationary Phases)
The parent molecule, this compound, is achiral. However, many of its most important analogues, particularly those used as chiral auxiliaries in asymmetric synthesis, possess stereogenic centers at the C4 and/or C5 positions of the oxazolidinone ring (e.g., (4R)-4-benzyl-2-oxazolidinone). For these chiral compounds, assessing the enantiomeric purity is critical.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and powerful technique for this purpose. semmelweis.hunih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating the enantiomers of oxazolidinone derivatives. semmelweis.hunih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The different stabilities of these complexes lead to different retention times on the column, allowing for their separation and quantification.
Key parameters in developing a chiral HPLC method include:
Chiral Stationary Phase: Columns like Lux Amylose-1, Lux Cellulose-1, and Chiralcel OJ have shown high enantioselectivity for oxazolidinone analogues. semmelweis.hunih.gov
Mobile Phase: The choice of solvent is crucial. Separations are often achieved in "polar organic mode," using neat solvents like acetonitrile, methanol, or ethanol, or mixtures thereof. Acetonitrile has been shown to provide high enantioselectivity for several oxazolidinone compounds on amylose-based columns. semmelweis.hunih.gov
Detection: A UV detector is typically used, as the aromatic ring in the oxazolidinone analogues provides strong chromophores.
By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated, providing a quantitative measure of the chiral purity.
Computational and Theoretical Studies on 3 4 Chlorobenzyl 1,3 Oxazolidin 2 One Systems
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one at the molecular level. These calculations provide a detailed picture of the molecule's electronic and structural properties.
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations are frequently employed to analyze the distribution of electrons within this compound. Methods such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) are commonly used to obtain accurate electronic properties. nih.gov Analysis of the molecular electrostatic potential (MESP) map reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl group and the chlorine atom on the benzyl (B1604629) ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species.
| Property | Description | Predicted Characteristic for this compound |
| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Electron-rich areas around the carbonyl oxygen and chlorine; electron-deficient areas around hydrogen atoms. |
| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Negative charges on oxygen and chlorine atoms; positive charges on hydrogen atoms. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the presence of electronegative atoms (O, N, Cl). |
Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles. nih.gov For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. These calculations show that steric hindrance and electronic interactions play a crucial role in determining the preferred conformation. The most stable conformer will be the one that minimizes these unfavorable interactions.
| Dihedral Angle | Description | Influence on Conformation |
| C-N-CH₂-Ar | Rotation of the benzyl group relative to the oxazolidinone ring. | Determines the overall shape of the molecule and is influenced by steric clashes between the benzyl group and the oxazolidinone ring. |
| Ring Puckering | The specific envelope or twisted conformation of the five-membered oxazolidinone ring. | Affects the relative positions of substituents on the ring. |
Computational chemistry is an invaluable tool for studying reaction mechanisms. nih.gov For reactions involving this compound, DFT can be used to map out the entire reaction pathway, from reactants to products, including any transition states and intermediates. By calculating the energies of these species, the activation energy for each step can be determined, providing insight into the reaction kinetics. This allows for the prediction of the most favorable reaction pathway. For instance, in a nucleophilic substitution reaction, calculations can determine whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the respective transition states.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the oxygen and nitrogen atoms of the oxazolidinone ring and the chlorine atom. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring. This distribution dictates how the molecule will interact with other reagents.
| Orbital | Role in Reactivity | Predicted Location on this compound |
| HOMO | Electron donation (nucleophilicity) | Primarily on the oxazolidinone ring (oxygen and nitrogen atoms) and the chlorine atom. |
| LUMO | Electron acceptance (electrophilicity) | Primarily on the carbonyl carbon and the aromatic ring. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | A moderate gap is expected, indicating a balance of stability and reactivity. |
Molecular Modeling and Docking Simulations for Interaction Mechanism Prediction
Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) interacts with another molecule (receptor). While often used in drug discovery, these methods can also be applied to understand interactions in various chemical systems.
In a non-biological context, molecular docking can be used to predict the binding of this compound to a model "receptor," which could be a surface, a catalyst, or another molecule. These simulations predict the preferred binding orientation and affinity of the ligand to the receptor. The interactions are typically non-covalent and can include hydrogen bonds, van der Waals forces, and electrostatic interactions.
The process involves generating a three-dimensional model of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding energy. The results provide a detailed view of the intermolecular interactions at the atomic level, which can be used to understand and predict the behavior of this compound in various chemical environments.
| Interaction Type | Description | Potential Role in Binding of this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The carbonyl oxygen can act as a hydrogen bond acceptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The entire molecule will engage in van der Waals interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The chlorobenzyl group can participate in π-π stacking with other aromatic systems. |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | The chlorine atom can act as a halogen bond donor. |
Structure-Activity Relationship (SAR) Studies via Computational Methods (excluding biological outcomes)
Computational studies on this compound and related systems have provided significant insights into the relationships between their three-dimensional structures and physicochemical properties. These investigations, employing methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, elucidate how molecular architecture influences electronic characteristics, stability, and reactivity, independent of biological endpoints.
A central focus of these computational SAR studies is the analysis of molecular orbitals and electrostatic potential surfaces. The electronic properties of the oxazolidinone core are modulated by the nature of the substituent on the N-benzyl group. The presence of the electron-withdrawing chlorine atom at the para-position of the benzyl ring significantly influences the electron density distribution across the entire molecule.
Computational models predict that the chlorine atom pulls electron density from the phenyl ring, which in turn affects the electronic environment of the benzylic methylene (B1212753) bridge and the nitrogen atom of the oxazolidinone ring. This inductive effect can alter the molecule's dipole moment and polarizability, which are key determinants of its interaction with its environment.
Furthermore, theoretical studies often explore a range of molecular descriptors to build structure-property relationships. These descriptors can be categorized as electronic, steric, or thermodynamic. By systematically modifying the structure of the parent compound in silico (e.g., by changing the substituent on the phenyl ring or altering the oxazolidinone core) and calculating these descriptors, researchers can build models that correlate structure with specific non-biological properties.
| Molecular Descriptor | Definition | Relevance to Structure-Property Relationship |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility in polar solvents and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing regions of positive and negative electrostatic potential. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with other species. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to the molecule's polarity and ability to form hydrogen bonds. |
By analyzing these and other descriptors, computational SAR studies can predict how structural changes to this compound would affect its fundamental chemical and physical properties, providing a rational basis for the design of new analogues with tailored characteristics.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound and its analogues, methods such as Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors of atomic nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for this purpose.
These theoretical calculations provide valuable information that can aid in the structural elucidation of newly synthesized compounds and can help to resolve ambiguities in experimentally obtained spectra. The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set used in the calculation, and the consideration of solvent effects.
For a molecule like this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for each atom. These predicted values are then typically correlated with experimental data to assess the accuracy of the computational model.
Below is a table presenting a comparison of experimental ¹³C NMR chemical shifts for a closely related compound, (S)-4-(4-aminobenzyl)oxazolidin-2-one, with values calculated using the B3LYP/6-311++G(d,p) level of theory. This comparison illustrates the typical level of agreement between theoretical prediction and experimental observation.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) for (S)-4-(4-aminobenzyl)oxazolidin-2-one | Calculated ¹³C Chemical Shift (ppm) for (S)-4-(4-aminobenzyl)oxazolidin-2-one |
|---|---|---|
| C=O (Oxazolidinone) | 159.2 | 160.1 |
| CH (Oxazolidinone) | 56.8 | 57.5 |
| CH₂ (Oxazolidinone) | 47.3 | 48.0 |
| CH₂ (Benzyl) | 39.8 | 40.2 |
| C (Aromatic, C-NH₂) | 145.8 | 146.5 |
| CH (Aromatic) | 130.5 | 131.2 |
| C (Aromatic, C-CH₂) | 128.9 | 129.6 |
| CH (Aromatic) | 115.4 | 116.0 |
For this compound, the predicted chemical shifts would be expected to differ due to the electronic influence of the chlorine atom. Specifically, the carbon atoms of the phenyl ring would show different shifts, and these effects could be propagated to the oxazolidinone ring. Such theoretical predictions are instrumental in the detailed structural analysis of this class of compounds.
Applications of 1,3 Oxazolidin 2 One Scaffolds in Advanced Organic Synthesis
Role as Chiral Auxiliaries in Asymmetric Reactions
One of the most prominent roles of 1,3-oxazolidin-2-one derivatives is as chiral auxiliaries in asymmetric synthesis. scielo.org.mxwikipedia.orgrsc.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the auxiliary allows for the control of the stereochemical outcome of a reaction, after which it can be removed and often recovered for reuse. wikipedia.org
Evans' oxazolidinones are particularly well-known and widely used chiral auxiliaries. scielo.org.mxrsc.org These are typically derived from amino acids and are employed to direct stereoselective transformations such as aldol (B89426) reactions, alkylations, and Michael additions. scielo.org.mxwikipedia.org The rigidity of the N-acyloxazolidinone system, often chelated to a metal ion, and the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective bond formation. researchgate.net This strategy has proven invaluable in the synthesis of natural products and pharmacologically active compounds where precise control of stereochemistry is crucial. scielo.org.mxwikipedia.org
The effectiveness of oxazolidinone auxiliaries is demonstrated in their application to the total synthesis of numerous biologically active natural products. rsc.org They are considered reliable and versatile tools that allow for the predictable and efficient creation of enantiomerically pure compounds, making them a preferred choice in the initial stages of drug discovery. rsc.orgresearchgate.net
Intermediates in the Synthesis of Complex Organic Molecules
Beyond their role as chiral auxiliaries, 1,3-oxazolidin-2-one scaffolds serve as crucial intermediates in the synthesis of more complex molecular architectures. nih.govorganic-chemistry.org The oxazolidinone ring can be a stable protecting group for a 1,2-amino alcohol, a common motif in natural products. More importantly, the ring itself can be a precursor to other functional groups.
For instance, functionalized oxazolidin-2-ones are key synthetic intermediates in the creation of macrolide antibiotics. nih.gov The synthesis of these complex structures often involves multiple steps where the oxazolidinone moiety is carried through several transformations before being cleaved or modified in a later stage. Their stability under a range of reaction conditions makes them suitable for multi-step synthetic sequences.
Various synthetic methods have been developed for the construction of the oxazolidin-2-one ring itself, such as the reaction of β-amino alcohols with phosgene (B1210022) or its equivalents, the reaction of isocyanates with epoxides, and the cyclization of aziridines with carbon dioxide. nih.gov These methods provide access to a wide array of substituted oxazolidinones that can then be elaborated into more complex target molecules. nih.govorganic-chemistry.org
Scaffold Hybridization for Novel Chemical Entities
In the quest for new therapeutic agents, the strategy of scaffold hybridization has emerged as a powerful tool. This approach involves combining two or more pharmacophoric scaffolds to create a new hybrid molecule with potentially enhanced or novel biological activity. The 1,3-oxazolidin-2-one ring is an attractive component for such hybridization due to its proven pharmacological relevance. nih.govnih.gov
For example, the oxazolidin-2-one core has been successfully combined with the 1,2,3-triazole scaffold, another well-recognized pharmacophore. nih.gov This has led to the development of novel compounds with significant antimicrobial properties. nih.gov The rationale behind this strategy is that the resulting hybrid molecule may interact with multiple biological targets or may exhibit improved pharmacokinetic properties. The oxazolidinone moiety can confer druglike characteristics, such as the ability to form hydrogen bonds and increased metabolic stability. researchgate.net
This approach of molecular hybridization has been explored across various therapeutic areas, including the development of antibacterial, antitubercular, anticancer, and anti-inflammatory agents, highlighting the versatility of the oxazolidinone scaffold in medicinal chemistry. researchgate.netrsc.org
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For the synthesis of oxazolidin-2-ones, including 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one, future research will prioritize the development of methodologies that are both sustainable and atom-economical. primescholars.com Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com
Key areas of development include:
Carbon Dioxide as a C1 Synthon: The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block is a highly attractive strategy for synthesizing the oxazolidinone core. organic-chemistry.orgrsc.org Research into catalytic systems that can efficiently fix CO2 into organic molecules under mild conditions is a significant trend. organic-chemistry.org For instance, silver-catalyzed and electrochemically mediated carboxylative cyclizations of appropriate amine precursors represent promising atom-economical routes. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and reduced by-product formation in shorter timeframes. Applying this technology to the synthesis of this compound could provide a more energy-efficient alternative to conventional heating methods. organic-chemistry.org
| Methodology | Key Advantages | Relevance to Sustainability | Potential for this compound |
|---|---|---|---|
| CO2 Fixation | Utilizes a renewable C1 source; high atom economy. | High: Reduces reliance on fossil fuels and toxic reagents like phosgene (B1210022). | Development of catalysts for direct carboxylation of a suitable 4-chlorobenzyl-substituted precursor. |
| Microwave-Assisted Synthesis | Rapid reaction times; improved yields; energy efficiency. | Moderate: Reduces energy consumption and potential for thermal degradation. | Optimization of cyclization reactions under microwave irradiation to reduce synthesis time. |
| Tandem/One-Pot Reactions | Reduces purification steps, solvent waste, and time. | High: Minimizes waste generation and improves process efficiency. | Designing a one-pot sequence from simpler starting materials to the final product. |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The discovery of new catalytic systems is paramount for accessing novel chemical space and improving synthetic efficiency. For the oxazolidinone scaffold, research is expanding beyond traditional methods to explore a diverse range of catalysts that offer unique reactivity and selectivity.
Future research in this area will likely focus on:
Transition Metal Catalysis: While palladium and copper catalysts have been used for N-arylation and other transformations on the oxazolidinone ring, there is scope for exploring other earth-abundant metals. organic-chemistry.org Gold-catalyzed cyclization of N-Boc-protected alkynylamines and silver-catalyzed reactions of propargylic alcohols are examples of mild and efficient methods for forming the core structure. organic-chemistry.org Investigating these systems for the synthesis of this compound could yield highly efficient and selective routes.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis. organic-chemistry.org These techniques allow for the generation of reactive intermediates under exceptionally mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. An electrochemically mediated carboxylative cyclization of allylic amines demonstrates a modern approach to forming the 2-oxazolidinone (B127357) ring while preserving other functionalities. organic-chemistry.org
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous for reducing toxic metal contamination in final products. Chiral organoselenium compounds, for example, have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones. organic-chemistry.org Exploring organocatalytic routes could provide enantioselective pathways to chiral derivatives of this compound.
Integration of Advanced Computational Predictions for Rational Molecular Design
Computational chemistry provides an indispensable toolkit for modern drug discovery and materials science. By modeling molecular structures and predicting their properties, researchers can prioritize synthetic targets and gain deeper insight into reaction mechanisms. nih.govnih.gov
Emerging trends in this domain include:
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of this compound and its derivatives. nih.gov Such calculations can predict reactivity, conformational preferences, and spectroscopic properties, helping to rationalize experimental observations and guide the design of new synthetic routes. nih.goveurjchem.com For example, computations have been used to determine the electronic and steric properties of substituted oxazolidin-2-ones and to study reaction isomerization paths. nih.goveurjchem.com
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking is used to predict the binding orientation of a molecule to a biological target. nih.govnih.gov This allows for the rational design of new derivatives of this compound with potentially enhanced biological activity. By simulating the interactions between the compound and a target protein, researchers can identify key structural modifications likely to improve binding affinity and selectivity. nih.gov
QSAR and ADME Predictions: Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. nih.gov In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.gov Applying these predictive models will accelerate the development of new analogues of this compound by identifying candidates with a higher probability of success in preclinical studies.
| Computational Tool | Primary Application | Potential Impact on this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and conformational analysis. nih.gov | Understanding reactivity patterns; predicting stereochemical outcomes of reactions. eurjchem.com |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.gov | Rational design of new derivatives with specific biological activities. |
| ADME/QSAR Modeling | Predicting pharmacokinetic properties and biological activity. nih.govnih.gov | Prioritizing synthetic targets with drug-like properties for synthesis and testing. |
Q & A
Q. What is the structural basis for the antibacterial activity of 3-(4-chlorobenzyl)-1,3-oxazolidin-2-one?
The antibacterial activity of 1,3-oxazolidinones, including derivatives like this compound, arises from their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The 4-chlorobenzyl substituent enhances lipophilicity and target affinity, which is critical for Gram-positive bacterial inhibition. Structure-activity relationship (SAR) studies show that modifications to the oxazolidinone core and substituents directly impact potency and spectrum of activity .
Q. What synthetic methodologies are commonly used to prepare this compound?
A typical synthesis involves the condensation of 4-chlorobenzylamine with a carbonyl source (e.g., chloroethyl chloroformate) under basic conditions. Alternative routes include nucleophilic substitution on preformed oxazolidinone scaffolds. For example, 4-chlorobenzaldehyde can react with methyl thioacetate to form intermediates, followed by cyclization to yield the target compound .
Q. How can the purity and identity of this compound be validated in research settings?
Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard. X-ray crystallography (using programs like SHELX) provides definitive structural validation, particularly for distinguishing stereoisomers or polymorphs .
Q. What are the primary biological targets or applications of this compound?
Beyond antibacterial activity, 1,3-oxazolidinone derivatives are explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD1) and as intermediates in synthesizing pharmacologically active molecules (e.g., Rivaroxaban analogs) .
Advanced Research Questions
Q. How can catalytic methods improve the synthesis efficiency of this compound?
Gold nanoclusters (Au-NCs) immobilized in single-chain nanoparticles (SCNPs) catalyze reductions of nitro groups to amines in related oxazolidinones, enabling two-step syntheses with high regioselectivity. This method avoids harsh reducing agents and enhances reaction rates under ambient conditions .
Q. What strategies address bacterial resistance to oxazolidinone-based antibiotics?
Advanced SAR studies focus on modifying substituents (e.g., fluorination of the benzyl group) to evade resistance mechanisms like ribosomal methylation. Hybrid molecules combining oxazolidinones with thiazole or triazole moieties also show improved activity against resistant strains .
Q. How does X-ray crystallography resolve structural ambiguities in oxazolidinone derivatives?
SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding networks and torsional angles. For example, studies on 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole demonstrated the importance of Hirshfeld surface analysis in validating intermolecular interactions .
Q. What computational tools are effective for predicting the reactivity of this compound?
Density functional theory (DFT) calculations model reaction pathways, such as the reduction of nitro intermediates to amines. These tools predict transition states and optimize catalytic conditions (e.g., Au-NCs/SCNPs systems) for synthetic scalability .
Q. How do substituent modifications influence the compound’s pharmacokinetic properties?
Introducing polar groups (e.g., hydroxyl or morpholine) improves aqueous solubility, while halogenation (e.g., fluorine at the benzyl position) enhances metabolic stability. Pharmacokinetic studies using LC-MS/MS quantify bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
